![molecular formula C38H67NO12 B194049 Oxacyclotetradecane Erythromycin Derivative CAS No. 144604-03-5](/img/structure/B194049.png)
Oxacyclotetradecane Erythromycin Derivative
Descripción general
Descripción
Oxacyclotetradecane Erythromycin Derivative is a chemical compound . It is a derivative of erythromycin, a broad-spectrum antibiotic produced by Streptomyces erythreus . Erythromycin and its derivatives are primarily used as antibacterial drugs .
Synthesis Analysis
The reactivity of the C12-21 alkene of some erythromycin A derivatives was studied. This double bond was easily oxidized to the corresponding epoxide with excellent stereoselectivity . In the case of 6-O-allylated erythromycin derivatives, the C12-21 alkene was selectively epoxidized in the presence of the 6-O-allyl moiety .Chemical Reactions Analysis
The C12-21 alkene of some erythromycin A derivatives was found to be an active reaction site. It was easily oxidized to the corresponding epoxide with excellent stereoselectivity . When an erythromycin derivative containing a C12-21 alkene was treated with diazomethane, a [3+2] cycloaddition affording a pyrazoline occurred .Aplicaciones Científicas De Investigación
Antibacterial Applications
Oxacyclotetradecane Erythromycin Derivative: is primarily used as an antibiotic to treat respiratory tract infections. Its mechanism involves inhibiting bacterial protein synthesis, making it effective against a range of gram-positive bacteria .
Pharmaceutical Analysis
In pharmaceutical analysis, this derivative is quantified using techniques like spectrophotometry and HPLC . These methods are crucial for ensuring the correct dosage and efficacy of the drug in tablet formulations .
Synthesis Optimization
The derivative’s synthesis can be optimized using microwave-assisted intramolecular transesterification . This method improves yields and shortens reaction times, which is beneficial for large-scale pharmaceutical production .
Anti-inflammatory Activity
Apart from its antibacterial properties, the derivative also exhibits anti-inflammatory activity . This makes it a potential candidate for treating inflammatory conditions that are not necessarily caused by bacterial infections .
Prokinetic Activity
Research has indicated that erythromycin derivatives can have prokinetic effects , which means they can enhance gastrointestinal motility. This application is particularly useful in treating gastroparesis .
Analytical Chemistry
In analytical chemistry, the derivative is used as a standard for calibrating instruments and validating analytical methods. Its stable structure and well-known properties make it an ideal compound for such purposes .
Drug Combination Studies
The derivative is often studied in combination with other drugs like ambroxol to explore synergistic effects. These studies can lead to the development of new combination therapies for respiratory diseases .
Novel Therapeutic Agent Research
Finally, the derivative serves as a starting point for the synthesis of novel compounds with potential therapeutic applications. Researchers modify its structure to create new drugs with improved efficacy and reduced side effects .
Safety and Hazards
Direcciones Futuras
In recent studies, a new class of erythromycin A (EM-A) derivatives with antiproliferative activity has been developed . These studies suggest that erythromycin derivatives, potentially including Oxacyclotetradecane Erythromycin Derivative, could have future applications in the treatment of cancer .
Mecanismo De Acción
Target of Action
The primary target of the Oxacyclotetradecane Erythromycin Derivative, similar to other erythromycin derivatives, is the bacterial ribosome . The ribosome plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
The Oxacyclotetradecane Erythromycin Derivative acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
The Oxacyclotetradecane Erythromycin Derivative affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it prevents the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and survival . This disruption in protein synthesis leads to the eventual death of the bacterial cell .
Pharmacokinetics
For instance, Roxithromycin, an orally administered erythromycin derivative, has improved absorption, bioavailability, tolerability, and clinical efficacy compared with the parent drug . It achieves high concentrations in most tissues and body fluids .
Result of Action
The result of the action of the Oxacyclotetradecane Erythromycin Derivative is the inhibition of bacterial growth and survival. By preventing protein synthesis, it disrupts essential cellular processes in the bacteria, leading to cell death .
Action Environment
The action, efficacy, and stability of the Oxacyclotetradecane Erythromycin Derivative can be influenced by various environmental factors. For instance, the presence of other antibiotics, pH levels, temperature, and the presence of resistant bacterial strains can all impact the effectiveness of the antibiotic
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPMQCVVSGOJB-LUHVZOSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478584 | |
Record name | Oxacyclotetradecane Erythromycin Derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxacyclotetradecane Erythromycin Derivative | |
CAS RN |
144604-03-5 | |
Record name | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144604-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxacyclotetradecane Erythromycin Derivative | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.